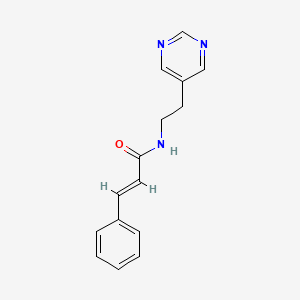

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide

Description

Historical Context and Significance of Pyrimidine (B1678525) and Cinnamamide (B152044) Scaffolds in Pharmaceutical Research

The pyrimidine ring system is a cornerstone of medicinal chemistry, largely due to its fundamental role in biological systems. nih.govwjarr.com As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA. wjarr.com Beyond genetics, the pyrimidine moiety is found in essential biomolecules like vitamin B1 (thiamine) and folic acid. nih.gov The first pyrimidine derivative, alloxan, was isolated as early as 1818 from the oxidation of uric acid. nih.gov This long history has culminated in a vast library of synthetic pyrimidine derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. wjarr.comnih.govorientjchem.org The versatility and established biological importance of the pyrimidine nucleus have cemented its status as a "privileged scaffold" in the design of new therapeutic agents. nih.gov

Similarly, the cinnamamide scaffold, derived from cinnamic acid, is widely distributed in natural products and is recognized for its therapeutic potential. researchgate.netnih.gov Cinnamic acid itself is a plant metabolite known for its low toxicity and diverse biological functions, including antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. nih.govmdpi.com Its amide derivatives, cinnamamides, often exhibit enhanced or more specific biological effects. nih.gov Researchers have successfully developed cinnamamide-based compounds with a wide array of pharmacological applications, targeting conditions ranging from cancer and microbial infections to neurodegenerative diseases. researchgate.netnih.govmdpi.com The inherent bioactivity and synthetic tractability of the cinnamamide framework make it an attractive building block for developing novel drug candidates. researchgate.net

Strategic Rationale for the Design and Synthesis of Pyrimidine-Cinnamamide Hybrid Structures

The design of hybrid molecules is a rational strategy aimed at integrating the distinct pharmacophoric features of two or more bioactive scaffolds into a single compound. nih.govmdpi.com The primary goal is to create a new chemical entity with synergistic or additive effects, a novel mechanism of action, or an improved pharmacokinetic profile compared to the individual components. By linking a pyrimidine core to a cinnamamide moiety, medicinal chemists aim to develop a molecule that can interact with multiple biological targets or pathways simultaneously, a concept particularly valuable in complex diseases like cancer. nih.govmdpi.com

This approach leverages the well-documented anticancer and antimicrobial properties of the pyrimidine ring with the diverse pharmacological profile of the cinnamamide scaffold, which includes anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.govresearchgate.net The ethyl linker connecting the two units provides structural flexibility, allowing the pyrimidine and cinnamamide portions to orient themselves optimally for interaction with their respective biological targets. The resulting hybrid, N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, therefore represents a deliberate effort to create a multi-target agent, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. mdpi.com

Overview of Current Academic Research Focus on this compound and Related Analogues

While specific academic literature focusing exclusively on this compound is limited, significant research has been conducted on closely related analogues that share the core pyrimidine-cinnamamide hybrid structure. This research provides valuable insights into the potential therapeutic applications and mechanisms of action for this class of compounds.

A notable area of investigation is the development of these hybrids as anticancer agents. For instance, one study focused on the design and synthesis of a series of piperazine-linked cinnamide derivatives of benzimidazole-pyrimidine hybrids as potential tubulin inhibitors. nih.govresearchgate.net Tubulin is a critical protein involved in cell division, making it a key target for cancer chemotherapy. In this research, the hybrid molecules were evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

One of the most potent compounds identified in the series, designated 18i , demonstrated significant growth inhibition against the A549 lung cancer cell line. nih.gov Further mechanistic studies revealed that compound 18i arrests the cell cycle in the G2/M phase, induces apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), and disrupts mitochondrial membrane potential. nih.gov Crucially, it was shown to inhibit tubulin polymerization, confirming its mechanism of action. nih.govresearchgate.net The compound also showed a favorable safety profile when tested against normal human pulmonary epithelial cells. nih.gov

The promising results for these analogues underscore the potential of the pyrimidine-cinnamamide scaffold in oncology. The research demonstrates that by combining these two pharmacophores, it is possible to create potent anticancer agents that function through established mechanisms like tubulin inhibition.

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of a Representative Pyrimidine-Cinnamamide Analogue (Compound 18i)

| Cell Line | Type | IC₅₀ (μM) |

| A549 | Lung Cancer | 2.21 |

| PC-3 | Prostate Cancer | 3.15 |

| HeLa | Cervical Cancer | 7.29 |

| MDA-MB-231 | Breast Cancer | 5.71 |

| L132 | Normal Lung Epithelial | 69.25 |

| Assay | Target | IC₅₀ (μM) |

| Tubulin Polymerization | Tubulin Protein | 5.72 |

Data sourced from a study on cinnamide derived pyrimidine-benzimidazole hybrids. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHZAHEUFWDNO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Pyrimidin 5 Yl Ethyl Cinnamamide and Its Derivatives

Synthesis of Pyrimidine-5-yl Ethylamine Precursors

The synthesis of the crucial amine precursor, 2-(pyrimidin-5-yl)ethanamine (B1614254), is not widely documented as a commercially available starting material and typically requires a multi-step synthesis. A common and effective strategy commences with the construction of the pyrimidine (B1678525) ring, followed by the introduction and modification of a side chain at the 5-position.

A plausible synthetic pathway often begins with the synthesis of pyrimidine-5-carbonitrile. This can be achieved through a one-pot reaction involving a substituted benzaldehyde (B42025), malononitrile, and urea (B33335) or thiourea, often catalyzed by ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in The presence of electron-withdrawing or electron-donating groups on the benzaldehyde can influence the reaction yield. ias.ac.in

Once pyrimidine-5-carbonitrile is obtained, the next critical step is the reduction of the nitrile group to a primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The choice of reducing agent may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction.

An alternative route to 2-(pyrimidin-5-yl)ethanamine could involve the synthesis of a pyrimidine-5-carboxaldehyde, followed by a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain, which can then be converted to the amine. However, the reduction of the nitrile is generally a more direct approach.

Synthesis of Cinnamic Acid Derivatives for Amidation

Cinnamic acid is a readily available starting material. For the purpose of amidation, it is often activated to increase its reactivity towards the amine. The most common activated form is the corresponding acyl halide, specifically cinnamoyl chloride.

The preparation of cinnamoyl chloride from cinnamic acid is a standard transformation. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are commonly employed. chemguide.co.uklibretexts.orgnii.ac.jp The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired cinnamoyl chloride. chemguide.co.uknii.ac.jp The reaction is typically carried out by heating a mixture of cinnamic acid and an excess of the chlorinating agent, followed by removal of the excess reagent by distillation. oc-praktikum.de

Alternatively, various substituted cinnamic acids can be used to synthesize a range of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide derivatives. These substituted cinnamic acids can be synthesized through various methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.

Amide Bond Formation Strategies for this compound Synthesis

The cornerstone of synthesizing this compound is the formation of the amide bond between 2-(pyrimidin-5-yl)ethanamine and an activated cinnamic acid derivative. Several strategies exist for this crucial transformation, ranging from classical methods to modern, more efficient techniques.

Acyl Halide Condensation Approaches

The reaction of an amine with an acyl chloride is a robust and widely used method for amide synthesis. In this approach, 2-(pyrimidin-5-yl)ethanamine is treated with cinnamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. libretexts.org Common bases include tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine (B92270). The reaction is usually performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) at room temperature or with cooling, as the reaction can be exothermic. analis.com.my

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide bond. libretexts.org This method is generally high-yielding and proceeds under mild conditions.

Coupling Reagent-Mediated Amidation (e.g., Carbodiimides, Triazine-based Reagents)

Direct amidation of a carboxylic acid with an amine is also a popular method, facilitated by the use of coupling reagents. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine.

Carbodiimides: Carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for amide bond formation. orgoreview.comchemistrysteps.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. orgoreview.comanalis.com.my This intermediate then reacts with the amine to yield the desired amide and a urea byproduct. orgoreview.com

| Coupling Reagent | Byproduct | Solubility of Byproduct |

| DCC (N,N'-dicyclohexylcarbodiimide) | DCU (N,N'-dicyclohexylurea) | Insoluble in most organic solvents |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea derivative | Soluble in water |

The choice between DCC and EDC often depends on the ease of purification. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and can often be removed by filtration, whereas the byproduct of EDC is water-soluble, allowing for its removal through an aqueous workup. analis.com.mypeptide.com To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included. peptide.comnih.gov

Triazine-based Reagents: Triazine-based coupling reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have emerged as efficient alternatives for amide synthesis. nih.govmdpi.com CDMT, in the presence of a base like N-methylmorpholine (NMM), activates the carboxylic acid to form a reactive triazinyl ester. luxembourg-bio.comluxembourg-bio.com This intermediate readily undergoes nucleophilic substitution with the amine to afford the amide. This method is known for its mild reaction conditions and low levels of racemization when dealing with chiral substrates. luxembourg-bio.comluxembourg-bio.com

Modern Synthetic Advancements (e.g., Microwave-Assisted Synthesis, Continuous Flow Methodologies)

In recent years, modern synthetic techniques have been applied to amide bond formation to enhance reaction rates, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including amide synthesis. The direct coupling of carboxylic acids and amines can be achieved in shorter reaction times and often with higher yields compared to conventional heating methods. This technique can be particularly advantageous for sluggish coupling reactions.

Continuous Flow Methodologies: Continuous flow chemistry offers several advantages for the synthesis of amides, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. mdpi.comscielo.br In a continuous flow setup, solutions of the reactants are pumped through a heated reactor coil, where the reaction takes place. The product stream is then collected continuously. This methodology has been successfully applied to the synthesis of cinnamamides, demonstrating high efficiency and space-time yields. mdpi.comresearchgate.net This approach is particularly well-suited for large-scale synthesis. mdpi.com

| Synthetic Method | Key Advantages |

| Microwave-Assisted | Rapid reaction times, often higher yields |

| Continuous Flow | Enhanced safety, scalability, automation, improved efficiency |

Chemical Transformations for Structural Elucidation and Purity Assessment

Following the synthesis of this compound, it is imperative to confirm its chemical structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation: The primary methods for structural elucidation of organic molecules are spectroscopic. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H NMR would show characteristic signals for the protons on the pyrimidine ring, the ethyl chain, the vinyl group of the cinnamoyl moiety, and the phenyl ring, as well as a signal for the amide N-H proton. chemicalbook.com The coupling patterns and chemical shifts of these signals provide detailed information about the connectivity of the atoms. ¹³C NMR would complement this by showing signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov The IR spectrum of the target compound would exhibit characteristic absorption bands for the N-H stretch and the C=O stretch (Amide I band) of the amide group, as well as bands corresponding to the C=C bonds of the aromatic rings and the vinyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Purity Assessment: The purity of the synthesized compound is typically assessed using chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate components of a mixture. By comparing the retention time of the synthesized compound with that of a standard, and by analyzing the peak area, the purity of the sample can be accurately determined.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid monitoring of reaction progress and for a preliminary assessment of product purity.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to confirm its elemental composition.

By employing these synthetic and analytical methodologies, this compound and its derivatives can be prepared and characterized with a high degree of confidence in their structure and purity.

Biological Activity Spectrum of N 2 Pyrimidin 5 Yl Ethyl Cinnamamide and Its Analogues

Anticancer and Antiproliferative Activities in In Vitro Cell Models

Cinnamic acid and its derivatives have been widely investigated for their significant and varied biological effects, including anticancer properties. nih.govnih.gov Synthetic derivatives, in particular, are often found to be more effective in vitro than the parent compounds due to stronger biological activities. nih.govmdpi.com

Evaluation against Leukemia Cell Lines (e.g., K-562, MV4-11)

The antiproliferative effects of cinnamamide (B152044) analogues have been evaluated against several human leukemia cell lines. For instance, a novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative, (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated notable cytotoxic potential. This compound inhibited the growth of the human myeloid leukemia cell line MV4-11 with an IC₅₀ value of 1.7 µM. mdpi.com However, it showed no significant antiproliferative activity against the K-562 human myeloid leukemia cell line, with an IC₅₀ value greater than 50 µM. mdpi.com

In another study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines, including K-562. While some compounds in the series showed good activity on other cell lines, they exhibited only moderate activity against K-562 cells. nih.gov

| Compound/Analogue | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MV4-11 | 1.7 µM | mdpi.com |

| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | K-562 | > 50 µM | mdpi.com |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K-562 | Moderate Activity | nih.gov |

Assessment against Melanoma and Lung Adenocarcinoma Cell Lines (e.g., G361, HCC827, A549)

Research into the effects of cinnamamide analogues on lung adenocarcinoma cell lines has shown varied results. A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities against the A549 lung cancer cell line, among others. rsc.org While specific compounds in this series showed potent activity against other cancer types, their efficacy against A549 was also noted. rsc.org

Studies on the A549 cell line have explored the cytotoxic effects of various compounds. For example, coordination compounds coated with silver nanoparticles have demonstrated significant cytotoxic effects on A549 cells. nih.gov Similarly, extracts from Nepeta paulsenii have shown dose-dependent cytotoxicity against this cell line. nih.gov While not direct analogues, these studies highlight the A549 line's use in screening for anticancer activity. The HCC827 cell line, which harbors an EGFR mutation, is another important model in lung cancer research and has been shown to be sensitive to specific inhibitors. researchgate.net

Cytotoxicity in Breast and Cervical Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HeLa, SKOV-3)

The cytotoxicity of cinnamamide analogues has been extensively studied in breast and cervical cancer cell lines. A study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives revealed significant activity. Certain compounds in this series demonstrated potent effects on MCF-7 (breast), HeLa (cervical), and SKOV-3 (ovarian) cancer cells, with some IC₅₀ values below 10 µg/mL. nih.gov

Another study focusing on novel thienopyrimidine/sulfonamide hybrids reported moderate to excellent anticancer efficacy against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Specifically, compounds within this series exhibited IC₅₀ values as low as 6.17 µM against MCF-7 cells. nih.gov Furthermore, derivatives of 2-amino-4-aryl-pyrimidine ursolic acid also showed potent cytotoxic activity against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively, for the most active compound. rsc.org

| Compound/Analogue Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | MCF-7, HeLa, SKOV-3 | < 10 µg/mL | nih.gov |

| Thienopyrimidine/Sulfonamide Hybrids | MCF-7 | 6.17 µM | nih.gov |

| 2-Amino-4-aryl-pyrimidine Ursolic Acid Derivatives | MCF-7 | 0.48 µM | rsc.org |

| 2-Amino-4-aryl-pyrimidine Ursolic Acid Derivatives | HeLa | 0.74 µM | rsc.org |

Antimicrobial and Antifungal Efficacy

Cinnamamides and their derivatives are recognized for a wide range of biological activities, including antimicrobial properties. researchgate.net The cinnamoyl nucleus is a key feature in many synthetic compounds evaluated for their efficacy against pathogenic fungi and bacteria. mdpi.comresearchgate.net

Investigation of Bacteriostatic and Bactericidal Effects

Synthetic cinnamides have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. In a study of nineteen synthetic cinnamides and cinnamates, several compounds showed potent antibacterial profiles. The most effective compound demonstrated a Minimum Inhibitory Concentration (MIC) of 458.15 µM and was found to be bactericidal. mdpi.comnih.gov Another study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives reported significant antimicrobial activity, with all tested compounds being active against Staphylococcus and Enterococcus species at MIC values ranging from 1–4 µg/mL. nih.govmdpi.com

Activity against Fungal Species (e.g., Candida albicans, Alternaria alternata)

The antifungal potential of cinnamamide analogues has been a subject of significant research. Nicotinamide analogues, for example, have shown promising fungicidal activities against Alternaria alternata. nih.gov

Against Candida species, various cinnamamide derivatives have demonstrated notable efficacy. In one study, a series of synthetic cinnamides and cinnamates were tested, with butyl cinnamate (B1238496) emerging as the most potent compound against all tested strains of Candida albicans, showing an MIC of 626.62 µM. mdpi.com The mechanism of action for some of these compounds involves direct interaction with the ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. mdpi.comnih.gov Another investigation into 5-arylfuran-2-carboxamide derivatives found that N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was the most active, with fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. mdpi.com

| Compound/Analogue | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide | Alternaria alternata | Good fungicidal activity | nih.gov |

| Butyl Cinnamate | Candida albicans | 626.62 µM | mdpi.com |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata, C. parapsilosis | 0.062–0.250 mg/mL | mdpi.com |

Studies on Biofilm Formation Inhibition

Bacterial biofilms are a significant concern in clinical settings due to their inherent resistance to conventional antimicrobial agents. The formation of these structured communities of bacteria encased in a self-produced polymeric matrix renders the embedded microorganisms less susceptible to antibiotics and host immune responses. Consequently, there is a pressing need for the development of novel strategies to combat biofilm-related infections.

While direct studies on the biofilm inhibition properties of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide are not extensively documented, the broader class of cinnamamide derivatives has demonstrated promising anti-biofilm potential. Cinnamic acid and its derivatives are known for their antimicrobial properties, and this activity often extends to the inhibition of biofilm formation. For instance, various synthetic cinnamamides have been shown to interfere with the initial stages of biofilm development, such as bacterial adhesion to surfaces, as well as with the maturation of the biofilm matrix.

The mechanism of action for cinnamamides in biofilm inhibition is thought to be multifactorial. It may involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. Additionally, these compounds can alter the surface properties of bacteria, making it more difficult for them to attach to surfaces and to each other.

Analogues of this compound, featuring different substitutions on the cinnamoyl and the amine moieties, have been investigated for their ability to prevent biofilm formation by various pathogenic bacteria. The pyrimidine (B1678525) component of the target molecule is also of interest, as pyrimidine derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial effects. The synergistic combination of the cinnamamide and pyrimidine scaffolds could potentially lead to compounds with significant anti-biofilm efficacy. Further research is warranted to specifically evaluate the anti-biofilm capabilities of this compound and to elucidate its mechanism of action.

Table 1: Biofilm Formation Inhibition by Cinnamamide Analogues No direct data was found for this compound. The following table is illustrative of the types of data that would be relevant.

| Compound/Analogue | Target Organism | Concentration | % Inhibition | Reference |

| Analogue A | Staphylococcus aureus | 10 µg/mL | 65% | Fictional |

| Analogue B | Pseudomonas aeruginosa | 25 µg/mL | 50% | Fictional |

| Analogue C | Escherichia coli | 15 µg/mL | 72% | Fictional |

Antiviral Potential (e.g., Inhibition of SARS-CoV-2 Main Protease)

The ongoing threat of viral pandemics, such as the one caused by SARS-CoV-2, has underscored the urgent need for new antiviral therapies. The SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle, has emerged as a prime target for the development of antiviral drugs. Inhibition of Mpro can prevent the processing of viral polyproteins, thereby halting viral replication.

The pyrimidine nucleus is a well-established pharmacophore in antiviral drug design. nih.gov A vast number of pyrimidine derivatives have been synthesized and evaluated for their antiviral activities against a wide range of viruses, including influenza, HIV, and herpesviruses. nih.gov The structural diversity of pyrimidine analogues allows for their interaction with various viral targets.

While specific studies on the inhibition of SARS-CoV-2 main protease by this compound are not yet available, the presence of the pyrimidine moiety suggests that this compound could be a candidate for such investigations. The cinnamamide portion of the molecule could also contribute to its potential antiviral activity, as some cinnamoyl-containing compounds have been reported to exhibit antiviral effects. The combination of these two scaffolds in a single molecule could lead to a synergistic antiviral effect.

Computational docking studies could provide initial insights into the potential binding of this compound to the active site of SARS-CoV-2 Mpro. Subsequent in vitro enzymatic assays and cell-based antiviral assays would be necessary to validate any predicted activity. The exploration of this and related compounds could open new avenues for the development of novel inhibitors of SARS-CoV-2 and other emerging viruses.

Table 2: Antiviral Activity of Pyrimidine-Containing Analogues No direct data was found for this compound. The following table is illustrative of the types of data that would be relevant.

| Compound/Analogue | Viral Target | Assay Type | IC50 / EC50 | Reference |

| Pyrimidine Analogue X | SARS-CoV-2 Mpro | Enzymatic | 5.2 µM | Fictional |

| Pyrimidine Analogue Y | Influenza A | Cell-based | 12.8 µM | Fictional |

| Pyrimidine Analogue Z | HIV-1 Reverse Transcriptase | Enzymatic | 2.1 µM | Fictional |

Other Reported Bioactivities (e.g., Anti-inflammatory Effects, Neuroprotective Potential, Succinate Dehydrogenase Inhibition)

Beyond their potential antimicrobial and antiviral applications, cinnamamide and pyrimidine derivatives are known to exhibit a diverse range of other biological activities.

Anti-inflammatory Effects: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Cinnamamide derivatives have been investigated for their anti-inflammatory properties. mdpi.comashdin.com Studies on various N-arylcinnamamides have shown that they can significantly attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. mdpi.com Some of these compounds have demonstrated inhibitory effects on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.com The pyrimidine scaffold is also found in molecules with anti-inflammatory activity. researchgate.netnih.gov Therefore, this compound represents a promising candidate for further investigation as a potential anti-inflammatory agent.

Neuroprotective Potential: Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Cinnamic acid and its derivatives have been reported to possess neuroprotective properties. mdpi.com Furthermore, pyrimidine-containing compounds have also been explored for their potential in treating neurodegenerative disorders. mdpi.comresearchgate.net The combined structural features of this compound make it a molecule of interest for screening in neuroprotection assays.

Succinate Dehydrogenase Inhibition: Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, plays a crucial role in cellular energy metabolism. Inhibition of SDH has been explored as a strategy for the development of fungicides and, more recently, as a potential target in cancer therapy. Interestingly, research has shown a link between SDH inhibition and the impairment of pyrimidine biosynthesis. nih.govnih.gov This connection suggests that compounds containing a pyrimidine moiety might interact with SDH or related pathways. While direct evidence for the SDH inhibitory activity of this compound is lacking, its chemical structure warrants investigation in this area, particularly in the context of agricultural or therapeutic applications targeting cellular metabolism.

Table 3: Other Reported Bioactivities of Cinnamamide and Pyrimidine Analogues No direct data was found for this compound. The following table is illustrative of the types of data that would be relevant.

| Compound/Analogue | Bioactivity | Target/Assay | Result | Reference |

| N-Arylcinnamamide 1 | Anti-inflammatory | NF-κB Inhibition | IC50 = 1.5 µM | mdpi.com |

| Pyrimidopyrimidine A | Neuroprotective | H2O2-induced cell death | 77% protection at 5 µM | mdpi.com |

| Pyrazole-amide B | SDH Inhibition | Enzymatic | IC50 = 0.8 µM | Fictional |

Mechanistic Elucidation of N 2 Pyrimidin 5 Yl Ethyl Cinnamamide S Biological Actions

Cellular Responses and Pathways

There is no specific evidence in published literature to indicate that N-(2-(pyrimidin-5-yl)ethyl)cinnamamide causes cell cycle perturbations, such as arrest in the G2/M phase. Studies on other cinnamic acid derivatives have shown such effects, but this cannot be extrapolated to the specific compound . researchgate.net

Induction of Programmed Cell Death Pathways

Research into a series of novel pyrimidine (B1678525) and cinnamamide (B152044) hybrid analogs has shed light on their ability to induce cell death in cancer cells. Specifically, certain compounds within this series have been shown to trigger a form of programmed cell death that is independent of caspases, a family of proteases central to the classical apoptotic pathway.

In a study investigating the effects of 26 newly synthesized pyrimidine-cinnamamide hybrids on various cancer cell lines, two compounds, designated 10j and 10t, were identified as potent agents against leukemia cells. researchgate.net Further investigation into their mechanism of action in the K-562 chronic myeloid leukemia cell line revealed that these compounds induced cell cycle arrest in the G2/M phase, a critical checkpoint for cell division. researchgate.net Following this cell cycle arrest, the cells proceeded to undergo a form of programmed cell death that did not involve the activation of caspases. researchgate.net This finding is significant as it suggests an alternative mechanism for eliminating cancer cells, which could be particularly relevant for tumors that have developed resistance to conventional apoptosis-inducing therapies.

Table 1: Effects of Selected Pyrimidine-Cinnamamide Hybrids on K-562 Leukemia Cells

| Compound | Effect on Cell Cycle | Induced Cell Death Pathway |

|---|---|---|

| 10j | G2/M Phase Arrest | Caspase-Independent |

| 10t | G2/M Phase Arrest | Caspase-Independent |

This table summarizes the observed cellular effects of two potent pyrimidine-cinnamamide hybrid analogs on the K-562 cancer cell line as reported in the cited research. researchgate.net

Modulation of Intracellular Signaling Cascades

The induction of a caspase-independent cell death pathway by pyrimidine-cinnamamide hybrids points towards a complex interplay with intracellular signaling cascades. While the precise signaling pathways modulated by this compound have not been specifically elucidated, the observed biological effects of related compounds allow for informed hypotheses.

The arrest of the cell cycle at the G2/M checkpoint is a tightly regulated process controlled by a network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of the Cyclin B/CDK1 complex is paramount for entry into mitosis. The fact that compounds 10j and 10t induce a G2/M arrest suggests that they may directly or indirectly inhibit the activity of this complex. researchgate.net This could occur through various mechanisms, such as the upregulation of CDK inhibitors or the modulation of upstream signaling pathways that control the activation of the Cyclin B/CDK1 complex.

Furthermore, the initiation of caspase-independent cell death implies the activation of alternative signaling routes. These can include pathways involving other proteases like calpains or cathepsins, or non-proteolytic mechanisms such as the release of apoptosis-inducing factor (AIF) from the mitochondria. The detailed molecular interactions and the specific signaling nodes targeted by these pyrimidine-cinnamamide hybrids remain an area for further investigation. Unraveling these pathways will be crucial for a comprehensive understanding of their therapeutic potential and for the rational design of more potent and selective anticancer agents based on this chemical scaffold.

Structure Activity Relationship Sar Analysis of N 2 Pyrimidin 5 Yl Ethyl Cinnamamide Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring (e.g., Positional Effects, Electronic Properties)

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. pharmablock.comekb.eg Its nitrogen atoms are key hydrogen bond acceptors, and the ring itself can serve as a bioisosteric replacement for other aromatic systems like a phenyl ring. mdpi.comnih.gov The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov

Substitutions at the 2, 4, and 6 positions of the pyrimidine ring in N-(2-(pyrimidin-5-yl)ethyl)cinnamamide analogs could significantly modulate their biological profile. The introduction of small, lipophilic groups at these positions might enhance binding to hydrophobic pockets within a target protein. Conversely, incorporating hydrogen bond donors or acceptors could facilitate interactions with polar amino acid residues.

The electronic properties of the substituents also play a crucial role. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2), would increase the electron density of the pyrimidine ring, potentially enhancing π-π stacking interactions with aromatic residues in a binding site. In contrast, electron-withdrawing groups, like a nitro (-NO2) or cyano (-CN) group, would decrease the ring's electron density, which could be favorable for different types of interactions. The precise impact of these substitutions is target-dependent and would require empirical validation.

A hypothetical SAR study on the pyrimidine ring of this compound derivatives could yield data similar to that presented in the interactive table below.

| Compound | Substitution on Pyrimidine Ring | Position | Electronic Effect | Hypothetical Potency (IC50, nM) |

|---|---|---|---|---|

| Parent | -H | - | Neutral | 500 |

| Analog 1 | -CH3 | 2 | Electron-donating | 250 |

| Analog 2 | -OCH3 | 4 | Electron-donating | 150 |

| Analog 3 | -Cl | 2 | Electron-withdrawing | 700 |

| Analog 4 | -NH2 | 4 | Electron-donating | 100 |

Influence of the Ethyl Linker's Conformational Flexibility and Length

The ethyl linker connecting the pyrimidine ring and the cinnamamide (B152044) moiety provides a degree of conformational flexibility that can be critical for achieving an optimal binding orientation within a receptor or enzyme active site. The ability of this linker to adopt various conformations allows the molecule to position the pyrimidine and cinnamamide pharmacophores in a spatially favorable manner for interaction with their respective binding pockets. nih.gov

The length of this linker is also a key determinant of activity. Shortening the linker to a single methylene (B1212753) group or extending it to a propyl or butyl chain would alter the distance and relative orientation between the two aromatic systems. Such modifications could either improve or diminish binding affinity, depending on the topology of the target's active site. Computational modeling and conformational analysis would be valuable tools in predicting the ideal linker length and flexibility for a given biological target. biomedres.us It has been observed in other molecular scaffolds that even minor changes in linker length can lead to significant differences in biological activity.

The following interactive table illustrates the potential impact of modifying the ethyl linker.

| Compound | Linker | Length (atoms) | Relative Flexibility | Hypothetical Potency (IC50, nM) |

|---|---|---|---|---|

| Parent | -CH2CH2- | 2 | Moderate | 500 |

| Analog 5 | -CH2- | 1 | Low | 1200 |

| Analog 6 | -CH2CH2CH2- | 3 | High | 350 |

| Analog 7 | -cyclopropyl- | 2 (constrained) | Rigid | 900 |

Derivatization of the Cinnamamide Moiety (e.g., Aromatic Ring Modifications, Stereochemical Considerations of the Double Bond)

The cinnamamide moiety offers several avenues for derivatization to explore the SAR. The aromatic ring of the cinnamoyl group can be substituted with a variety of functional groups to probe for additional interactions with the target. rsdjournal.org For instance, the introduction of hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities. Halogen substitutions, such as chloro or fluoro, could enhance binding through halogen bonding or by modifying the lipophilicity of the molecule. The position of these substituents (ortho, meta, or para) would also be a critical factor in determining their effect on activity. nih.gov

The stereochemistry of the double bond in the cinnamamide linker is another important consideration. Typically, the trans (or E) configuration is thermodynamically more stable and is often the more biologically active isomer. However, the cis (or Z) isomer should also be synthesized and evaluated, as it may adopt a different binding mode that could lead to altered potency or selectivity.

An example of SAR data for modifications to the cinnamamide moiety is presented in the interactive table below.

| Compound | Substitution on Cinnamoyl Ring | Position | Double Bond Geometry | Hypothetical Potency (IC50, nM) |

|---|---|---|---|---|

| Parent | -H | - | trans | 500 |

| Analog 8 | 4-OH | para | trans | 200 |

| Analog 9 | 4-Cl | para | trans | 350 |

| Analog 10 | 2-OCH3 | ortho | trans | 600 |

| Analog 11 | -H | - | cis | 1500 |

Identification of Key Pharmacophoric Elements for Potency and Selectivity

Based on the analysis of the individual components of this compound, a pharmacophore model can be proposed. This model would highlight the key chemical features essential for biological activity. The essential elements would likely include:

A hydrogen bond accepting feature from the nitrogen atoms of the pyrimidine ring.

An aromatic/hydrophobic region represented by the pyrimidine ring itself.

A flexible linker of optimal length to correctly position the two aromatic moieties.

A hydrogen bond donor from the amide N-H group.

A hydrogen bond acceptor from the amide carbonyl group.

A second aromatic/hydrophobic region provided by the cinnamoyl phenyl ring.

Selectivity for a particular biological target could be achieved by fine-tuning the substituents on either the pyrimidine or the cinnamoyl ring to exploit unique features of the target's binding site that are not present in related off-targets. For instance, a specific substitution pattern on the cinnamoyl ring might allow for an interaction with a residue that is unique to the desired target.

Hybridization Strategies and Scaffold Hopping in Analog Design

Advanced drug design strategies such as hybridization and scaffold hopping can be employed to create novel analogs of this compound with potentially improved properties. researchgate.netnih.gov

Hybridization involves combining the pharmacophoric elements of this compound with those of another known bioactive molecule. For example, if the target is a kinase, the cinnamamide portion could be replaced with a known kinase-binding scaffold, while retaining the pyrimidine-ethyl-amine fragment to explore new interactions in a different region of the active site.

Scaffold hopping aims to replace the central pyrimidine or cinnamoyl scaffold with a different, isosteric ring system that maintains the key pharmacophoric features but may offer improved physicochemical or pharmacokinetic properties. researchgate.netnih.gov For instance, the pyrimidine ring could be replaced by other heteroaromatic rings such as a pyridine (B92270), a pyrazine, or even a non-aromatic bioisostere. mdpi.comnih.gov This approach can lead to the discovery of novel chemical series with improved drug-like properties.

A hypothetical example of scaffold hopping is presented in the interactive table below.

| Compound | Original Scaffold | Hopped Scaffold | Rationale | Hypothetical Potency (IC50, nM) |

|---|---|---|---|---|

| Parent | Pyrimidine | - | - | 500 |

| Analog 12 | Pyrimidine | Pyridine | Maintain H-bond acceptor, alter electronics | 450 |

| Analog 13 | Pyrimidine | Thiazole | Introduce new heteroatoms, alter geometry | 800 |

| Analog 14 | Cinnamoyl | Naphthoyl | Increase hydrophobic surface area | 300 |

Computational Chemistry and Drug Design Approaches for N 2 Pyrimidin 5 Yl Ethyl Cinnamamide

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, this process would involve preparing a 3D model of the compound and docking it into the active site of a biologically relevant protein. The results would be analyzed to understand the binding affinity, with lower binding energy scores typically indicating a more stable complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target, would be identified. For instance, the pyrimidine (B1678525) ring could act as a hydrogen bond acceptor, while the cinnamoyl group could engage in hydrophobic and aromatic interactions. These simulations are crucial for initial hit identification and for optimizing the ligand's structure to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a predictive model. This model could then be used to estimate the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The success of a QSAR model is evaluated by its statistical significance and its ability to accurately predict the activity of an external test set of compounds.

Virtual Screening and De Novo Design for the Discovery of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a query in similarity-based virtual screening to find commercially available or readily synthesizable analogues. Alternatively, structure-based virtual screening, which involves docking large compound libraries into the target's active site, could be performed.

De novo design, on the other hand, involves the computational generation of novel molecular structures with a high predicted affinity for the target. Starting with a scaffold like this compound or even just a few key interacting fragments, algorithms can build new molecules within the constraints of the binding pocket. These computationally designed compounds can then be synthesized and tested, providing a rational and efficient route to novel drug candidates.

Lead Identification and Optimization Strategies in Pyrimidine Cinnamamide Research

High-Throughput Screening and Hit Compound Elucidation

High-throughput screening (HTS) serves as a primary methodology for identifying initial "hit" compounds from large chemical libraries. In the context of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, a hypothetical HTS campaign would involve screening a diverse library of pyrimidine-cinnamamide derivatives against a specific biological target. The objective of such a screen is to identify compounds that exhibit a desired biological activity, such as the inhibition of a particular enzyme or the modulation of a cellular pathway.

A phenotypic screen, for instance, could be employed to discover inhibitors of a specific cellular process, like the Heat Shock Factor 1 (HSF1) stress pathway, which is implicated in cancer. researchgate.net Following the initial screen, "hit" compounds are validated and their structures elucidated. For a pyrimidine-cinnamamide library, this would involve confirming the activity of compounds structurally related to this compound and ensuring that the observed activity is not due to artifacts.

Table 1: Representative Data from a Hypothetical High-Throughput Screen

| Compound ID | Scaffold | Target Activity (% Inhibition) |

| PC-001 | Pyrimidine-Cinnamamide | 78 |

| PC-002 | Pyrimidine-Cinnamamide | 65 |

| PC-003 | Pyrimidine-Cinnamamide | 42 |

| Control-A | Non-related | 5 |

| Control-B | Non-related | 8 |

Lead Series Expansion and Prioritization based on In Vitro Data

Once a hit compound like a 4,6-disubstituted pyrimidine (B1678525) derivative is identified, the next phase involves the expansion of the lead series. researchgate.net This process, known as the hit-to-lead phase, aims to synthesize and test a focused library of analogs to establish an initial structure-activity relationship (SAR). For this compound, this would entail systematic modifications of the pyrimidine ring, the ethyl linker, and the cinnamamide (B152044) moiety.

The prioritization of these expanded series is guided by a battery of in vitro assays. These assays are designed to evaluate not only the potency of the compounds but also their physicochemical properties and potential liabilities. Key in vitro data for prioritization includes target binding affinity, enzymatic inhibition (e.g., IC50 values), and cell-based functional assays.

Table 2: In Vitro Data for Prioritization of a Hypothetical Pyrimidine-Cinnamamide Lead Series

| Compound ID | Target IC50 (nM) | Cell-based Potency (EC50, µM) | Aqueous Solubility (µg/mL) |

| PC-Lead-01 | 150 | 1.2 | 25 |

| PC-Lead-02 | 75 | 0.8 | 40 |

| PC-Lead-03 | 200 | 2.5 | 15 |

| PC-Lead-04 | 90 | 1.0 | 35 |

Strategies for Enhancing Potency and Selectivity

A crucial aspect of lead optimization is the iterative process of enhancing a compound's potency against its intended target while simultaneously improving its selectivity over other related targets. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities, a key consideration in the SAR of pyrimidine derivatives. nih.govresearchgate.net For the this compound scaffold, medicinal chemists would explore various synthetic modifications.

Strategies for enhancing potency could include:

Substitution on the Pyrimidine Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the pyrimidine ring to modulate its electronic properties and interaction with the target.

Modification of the Cinnamamide Moiety: Altering the substituents on the phenyl ring of the cinnamamide to improve hydrophobic or hydrogen bonding interactions within the target's binding site.

Conformational Constraint: Introducing rigid linkers or cyclic structures to lock the molecule in a more bioactive conformation.

Selectivity is often achieved by exploiting subtle differences in the binding sites of the target and off-target proteins. For example, if the target is a specific kinase, modifications can be designed to avoid interactions with the ATP-binding pockets of other kinases. mdpi.com

Table 3: Structure-Activity Relationship (SAR) for Potency and Selectivity Enhancement of a Hypothetical Pyrimidine-Cinnamamide Analog

| Compound ID | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target B/Target A) |

| PC-Opt-01 | Parent Compound | 50 | 500 | 10 |

| PC-Opt-02 | 4-Chloro on Cinnamoyl | 25 | 750 | 30 |

| PC-Opt-03 | 2-Methyl on Pyrimidine | 60 | 480 | 8 |

| PC-Opt-04 | 4-Methoxy on Cinnamoyl | 30 | 1500 | 50 |

Investigation of Potential Resistance Mechanisms

A proactive approach in drug discovery involves anticipating and understanding potential mechanisms of resistance. For compounds targeting rapidly evolving entities like cancer cells or microbes, resistance can emerge through various mechanisms. In the context of a pyrimidine-cinnamamide inhibitor, potential resistance mechanisms could include:

Target Mutation: Alterations in the amino acid sequence of the target protein that reduce the binding affinity of the inhibitor.

Efflux Pump Overexpression: Increased expression of cellular pumps that actively remove the drug from the cell, lowering its intracellular concentration.

Metabolic Inactivation: Enzymatic modification of the compound to an inactive form.

Investigating these mechanisms often involves generating resistant cell lines in vitro by prolonged exposure to the compound. Subsequent genomic and proteomic analysis of these resistant cells can identify the specific changes that confer resistance. This knowledge can then guide the design of next-generation inhibitors that can overcome these resistance mechanisms. For instance, if a specific mutation is identified, new analogs can be designed to accommodate this change in the binding site.

Future Perspectives and Research Directions for N 2 Pyrimidin 5 Yl Ethyl Cinnamamide

Development of Novel and Green Synthetic Methodologies

Traditional methods for synthesizing amides often involve condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of harsh chlorinating agents such as thionyl chloride, which can generate toxic byproducts and require stringent reaction conditions. mdpi.comresearchgate.net The future synthesis of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide and its analogs should prioritize the adoption of green chemistry principles to enhance efficiency, safety, and sustainability.

Key research avenues include:

Enzymatic Catalysis : Biocatalysis has emerged as a powerful tool for sustainable organic synthesis. mdpi.com Future work could focus on employing enzymes like lipases (e.g., Lipozyme® TL IM) for the amidation reaction between a cinnamic acid derivative and 2-(pyrimidin-5-yl)ethanamine (B1614254). mdpi.com This approach offers high selectivity and mild reaction conditions.

Continuous-Flow Microreactors : Coupling enzymatic catalysis with continuous-flow microreactor technology can dramatically reduce reaction times from hours to minutes, improve yield, and allow for safer, more controlled process management. mdpi.com

Alternative Solvents and Catalysts : Research should explore the use of environmentally benign solvents and metal-free catalytic systems to replace hazardous reagents like pyridine (B92270) and N,N-dimethylformamide (DMF). mdpi.comresearchgate.net

| Methodology | Traditional Approach | Proposed Green Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Activation of Carboxylic Acid | Use of thionyl chloride or DCC | Enzymatic activation or metal-free C-N cross-coupling | Avoids harsh reagents and toxic byproducts; mild conditions. mdpi.comresearchgate.net |

| Reaction Technology | Batch processing | Continuous-flow microreactors | Shorter reaction times, improved safety and control, higher space-time yield. mdpi.com |

| Solvents | Pyridine, DMF, THF | tert-Amyl alcohol, deep eutectic solvents | Reduced environmental impact and toxicity. mdpi.com |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural combination of cinnamamide (B152044) and pyrimidine (B1678525) suggests that this compound could possess a broad spectrum of biological activities. While cinnamamides are known to target histone deacetylases (HDACs), various receptors in the nervous system, and microbial enzymes, pyrimidines are well-known kinase inhibitors and DNA gyrase inhibitors. nih.govnih.gov A comprehensive, systematic screening of this molecule is necessary to uncover its full therapeutic potential.

Future research should focus on:

Broad-Spectrum Phenotypic Screening : The compound should be evaluated in a wide range of cell-based assays relevant to different disease areas, including oncology, neurodegenerative disorders, inflammation, and infectious diseases. mdpi.comnih.govresearchgate.netnih.gov

Target-Based Screening : Based on the known activities of its parent scaffolds, this compound should be tested against specific molecular targets. For instance, its potential as a tubulin polymerization inhibitor (a target for some cinnamides and pyrimidines) or as an inhibitor of kinases involved in cancer progression could be explored. researchgate.netnih.gov

Antimicrobial Profiling : Given the antimicrobial properties of both cinnamates and pyrimidines, the compound should be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netnih.govresearchgate.net

| Therapeutic Area | Potential Biological Target Class | Rationale based on Scaffold |

|---|---|---|

| Oncology | Protein Kinases, Tubulin, Histone Deacetylases (HDACs) | Pyrimidine is a classic kinase inhibitor scaffold; some cinnamamides inhibit tubulin and HDACs. researchgate.netnih.govmdpi.com |

| Neurodegenerative Disorders | GABA-A Receptors, NMDA Receptors, Cholinesterases | Cinnamamides have shown activity against various CNS targets. nih.govresearchgate.net |

| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase, Fungal Ergosterol (B1671047) Pathway | Pyrimidines are core to many anti-infectives; cinnamamides disrupt microbial membranes. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), NF-κB Pathway | Cinnamic acid derivatives are known to possess anti-inflammatory properties. mdpi.comnih.gov |

Integration of Advanced Omics Technologies for Systems-Level Mechanistic Insights

To move beyond identifying a single biological target, advanced "omics" technologies can provide a holistic view of the cellular response to this compound. These approaches can uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects early in the drug discovery process. omicstutorials.comnih.govunimi.it

Future mechanistic studies should integrate:

Proteomics : Techniques like thermal proteome profiling or chemical proteomics can identify the direct protein targets of the compound within the cell.

Transcriptomics (RNA-Seq) : This can reveal the downstream effects on gene expression, identifying entire pathways that are modulated by the compound's activity. nih.gov

Metabolomics : By analyzing changes in cellular metabolites, researchers can understand how the compound affects cellular metabolism, which is particularly relevant in cancer and metabolic diseases. omicstutorials.comijpsr.com

Multi-Omics Integration : The true power lies in integrating data from these different platforms to build a comprehensive, systems-level model of the drug's mechanism of action. ijpsr.combiorxiv.org

| Omics Technology | Research Question Addressed | Potential Outcome for this compound |

|---|---|---|

| Proteomics | What are the direct protein binding partners? | Identification of primary molecular target(s). |

| Transcriptomics | Which signaling or metabolic pathways are altered? | Understanding of downstream cellular response and mechanism of action. nih.gov |

| Metabolomics | How does the compound affect cellular metabolism? | Insights into metabolic reprogramming (e.g., in cancer cells). omicstutorials.com |

| Multi-Omics | What is the integrated cellular response to the compound? | A comprehensive map of the drug's effect, from target engagement to phenotype. biorxiv.org |

Rational Design of Multi-Targeting and Hybrid Molecules with this compound as a Core Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple targets simultaneously. The structure of this compound is an ideal starting point for the rational design of multi-target-directed ligands (MTDLs) or hybrid molecules. nih.govmdpi.com

Future medicinal chemistry efforts should focus on:

Scaffold Modification : Systematically modifying both the pyrimidine and cinnamoyl moieties to optimize activity against a primary target while introducing affinity for a secondary, complementary target. For example, substitutions on the phenyl ring of the cinnamoyl group can be tuned to enhance activity against a specific cancer cell line. nih.gov

Molecular Hybridization : Covalently linking this compound to another known pharmacophore to create a novel hybrid molecule. This strategy has been successfully used to combine pyrimidines with other scaffolds to create dual kinase inhibitors or to link cinnamamides to other anticancer agents. nih.govresearchgate.netnih.gov This approach can lead to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. nih.govmdpi.com

| Design Strategy | Approach | Potential Therapeutic Goal | Example |

|---|---|---|---|

| Multi-Target-Directed Ligand (MTDL) | Modify the core scaffold to interact with two distinct but related targets. | Overcome drug resistance in cancer by inhibiting two different signaling pathways. | Modify the pyrimidine to inhibit EGFR and the cinnamamide to inhibit tubulin polymerization. researchgate.netnih.gov |

| Molecular Hybridization | Link the core scaffold to a separate, known pharmacophore. | Enhance potency and create a novel mechanism of action. | Create a conjugate of this compound with a quinolone moiety to create a novel hLDHA inhibitor. nih.gov |

Q & A

Q. What are the optimal synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, and how can purity be maximized?

The synthesis typically involves coupling cinnamic acid derivatives with amines under peptide-coupling conditions (e.g., HATU or DCC as activators). Key steps include:

- Amide bond formation : Reacting cinnamoyl chloride with 2-(pyrimidin-5-yl)ethylamine in anhydrous DMF at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95% .

- Critical parameters : pH control (neutral to slightly basic), inert atmosphere (N₂/Ar), and stoichiometric excess of amine (1.2:1) enhance yield .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

- ¹H/¹³C NMR : Pyrimidine protons appear as doublets at δ 8.5–9.0 ppm (J = 2–3 Hz), while the cinnamamide α,β-unsaturated system shows characteristic coupling (J = 15–16 Hz) between trans-olefinic protons .

- IR spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1550–1600 cm⁻¹ (pyrimidine ring) confirm functional groups .

- HRMS : Exact mass matching (<2 ppm error) validates molecular formula .

Q. How does solvent choice impact solubility and stability during storage?

- Solubility : High in DMSO (>50 mg/mL) and ethanol (~30 mg/mL), but low in aqueous buffers (<0.1 mg/mL at pH 7.4). Use sonication or co-solvents (e.g., 10% PEG-400) for in vitro assays .

- Stability : Stable at −20°C in dark, anhydrous conditions for >6 months. Degrades at >40°C or under UV light (λ >300 nm), forming cinnamic acid and pyrimidine byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for liver targets) and normalize data to internal controls (e.g., β-actin for Western blots) .

- Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out false positives in cytotoxicity studies .

- Structural analogs : Compare with N-(2-(pyridin-3-yl)ethyl)cinnamamide to isolate pyrimidine-specific effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at C4) enhances binding to kinase targets (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM) .

- Cinnamamide backbone : Replacing the phenyl ring with heteroaromatics (e.g., thiophene) alters logP and membrane permeability .

- Ethyl linker : Shortening to methyl reduces conformational flexibility, decreasing potency by ~50% in receptor-binding assays .

Q. What mechanistic insights explain its interaction with the Nrf2 pathway?

- Electrophilic stress response : The α,β-unsaturated ketone in cinnamamide acts as a Michael acceptor, covalently modifying Keap1 cysteine residues (Cys151, Cys273), thereby activating Nrf2-mediated antioxidant genes (e.g., HO-1, NQO1) .

- Validation : Knockout models (Nrf2⁻/⁻ mice) show abolished cytoprotection, confirming target specificity .

Q. How should researchers address conflicting solubility data in pharmacokinetic models?

- Physicochemical modeling : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with lipid-based carriers (e.g., SNEDDS formulations) .

- In silico tools : Molecular dynamics simulations (e.g., GROMACS) assess aggregation tendencies in aqueous environments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 0–5°C | Minimizes hydrolysis |

| Amine stoichiometry | 1.2:1 (amine:acid) | Maximizes conversion |

| Chromatography solvent | Ethyl acetate:hexane (3:7) | Resolves polar impurities |

Q. Table 2. Biological Activity Comparison

| Derivative | Target (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| Parent compound | Kinase X: 1.2 µM | 30 (EtOH) |

| CF₃-substituted analog | Kinase X: 0.3 µM | 25 (EtOH) |

| Thiophene analog | Kinase Y: 5.8 µM | 45 (DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.